Tetrafluorophthalonitrile

Catalog No.
S773651
CAS No.
1835-65-0
M.F
C8F4N2
M. Wt
200.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrafluorophthalonitrile

CAS Number

1835-65-0

Product Name

Tetrafluorophthalonitrile

IUPAC Name

3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile

Molecular Formula

C8F4N2

Molecular Weight

200.09 g/mol

InChI

InChI=1S/C8F4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11

InChI Key

OFLRJMBSWDXSPG-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N
  • Copper Phthalocyanines: Reacting tetrafluorophthalonitrile with copper or copper chlorides yields copper (II) hexadecafluorophthalocyanine. This compound is a type of phthalocyanine, a class of molecules known for their unique electronic properties and applications in areas like organic electronics and catalysis [].
  • Fluorinated Polymers: Tetrafluorophthalonitrile can be combined with other chemicals, like the dipotassium salt of 1,3-bis(2-hydroxyhexafluoro-2-propyl)benzene, to create fluorinated phthalonitrile resins. These highly fluorinated polymers are of interest to researchers due to their potential applications in areas like high-performance membranes and dielectric materials [].

Building Block for Complex Molecules

Tetrafluorophthalonitrile can also act as a building block for the synthesis of more complex molecules with specific functionalities.

  • Dichloro-Subphthalocyanine Dimers: Researchers have utilized tetrafluorophthalonitrile in the synthesis of dichloro-subphthalocyanine dimers. These molecules exhibit interesting photophysical properties, making them potential candidates for applications in organic photovoltaics and sensors [].

The origin of TFPTN is likely through synthetic processes in research laboratories. It does not have a naturally occurring counterpart. TFPTN holds significance in scientific research due to its unique properties, particularly its combination of aromatic character with fluorine substitution and the presence of cyano groups. These features make it a potential candidate for various applications, including:

  • Organic synthesis: TFPTN can serve as a building block for the synthesis of more complex molecules with desired properties, such as thermal stability or electrical conductivity [1].
  • Ligand design: The cyano groups in TFPTN can act as electron donors, making it a potential ligand for coordination complexes with transition metals [2]. This could be useful in developing new catalysts or materials.
  • Fluorinated materials: The presence of fluorine atoms can enhance the thermal and chemical stability of TFPTN, making it suitable for applications requiring these properties [1].

Citation:

  • Sigma-Aldrich, "Tetrafluorophthalonitrile 95%," (accessed May 1, 2024).
  • Sigma-Aldrich, "Tetrafluoroterephthalonitrile 99," (accessed May 1, 2024).

Molecular Structure Analysis

The key feature of TFPTN's molecular structure is the central benzene ring with four fluorine atoms attached at positions 3, 4, 5, and 6. These fluorine substitutions are expected to increase the electron-withdrawing character of the ring compared to unsubstituted phthalonitrile. Additionally, two cyano groups are attached to the benzene ring at positions 1 and 2, further influencing the electronic properties of the molecule. The presence of fluorine and cyano groups is likely to:

  • Reduce the electron density on the aromatic ring, making it less reactive towards electrophiles.
  • Enhance the stability of the molecule due to the strong C-F bonds and the electron-withdrawing nature of the substituents.

Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: Due to the electron-withdrawing nature of the fluorine and cyano groups, TFPTN might be less reactive towards nucleophilic aromatic substitution compared to unsubstituted phthalonitrile.
  • Hydrolysis: The cyano groups might be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting them to carboxylic acid groups.
  • Complexation reactions: As mentioned earlier, the cyano groups can potentially act as Lewis bases and form coordination complexes with transition metals.

XLogP3

1.8

Melting Point

83.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1835-65-0

Wikipedia

3,4,5,6-Tetrafluorophthalonitrile

Dates

Modify: 2023-08-15
Ong and Swager. Dynamic self-correcting nucleophilic aromatic substitution. Nature Chemistry, doi: 10.1038/s41557-018-0122-8, published online 3 September 2018

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